molecular formula C12H17NO2 B13734024 Carbamic acid, methyl-, thymyl ester CAS No. 3942-71-0

Carbamic acid, methyl-, thymyl ester

Cat. No.: B13734024
CAS No.: 3942-71-0
M. Wt: 207.27 g/mol
InChI Key: OWKQRPRYKIPYIG-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, thymyl ester (CAS No. 20347-56-2) is a carbamate derivative with the molecular formula C₁₅H₂₅IN₂O₂. Its structure features a methyl carbamate group linked to a thymyl moiety modified with a trimethylammonio group and an iodide counterion (see Figure 1). This compound is synthesized via nucleophilic substitution, typically involving the reaction of methyl iodide with a thymol-based carbamic acid precursor in the presence of catalysts like DMAP (4-dimethylaminopyridine) .

Properties

CAS No.

3942-71-0

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) N-methylcarbamate

InChI

InChI=1S/C12H17NO2/c1-8(2)10-6-5-9(3)7-11(10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)

InChI Key

OWKQRPRYKIPYIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamic acid, methyl-, thymyl ester can be synthesized through several methods. One common method involves the reaction of thymol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of advanced purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methyl-, thymyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield thymol and methyl carbamate.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Thymol and methyl carbamate.

    Oxidation: Oxidized derivatives of thymol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Carbamic acid, methyl-, thymyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on enzymes and metabolic pathways. It may be used as a probe to investigate enzyme-substrate interactions.

Medicine: this compound has potential applications in the development of pharmaceuticals. It may be explored for its therapeutic properties and used in drug design and discovery.

Industry: In the industrial sector, this compound is used in the formulation of pesticides and herbicides. Its unique chemical properties make it suitable for use in agricultural products.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, thymyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release thymol and methyl carbamate, which may interact with enzymes and other proteins. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Carbamic Acid Esters

Compound Ester Group Key Substituent Bioactivity
Methyl-, thymyl ester Thymyl Trimethylammonio-iodide HDAC inhibition (potential)
Methyl-, butyl ester Butyl None Non-bioactive
(5-(Methylthio)-1H-benzimidazolyl) Benzimidazole Methylthio Antifungal

Table 2: Stability Profiles

Compound Hydrolysis Rate (pH 10) Thermal Decomposition (°C)
Methyl-, thymyl ester Rapid 150
Ethyl carbamate Moderate 100
Benzimidazole derivatives Slow 120

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